molecular formula C15H20N2O2 B11857237 tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate

Cat. No.: B11857237
M. Wt: 260.33 g/mol
InChI Key: GATBGTUXYHUJOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is a compound that features a tert-butyl group, an aminoethyl group, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group with a tert-butyl group. This can be achieved through the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which is known for its biological activity and ability to interact with various molecular targets. This compound’s structural features make it a valuable tool in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-(1-aminoethyl)indole-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-10(16)13-9-11-7-5-6-8-12(11)17(13)14(18)19-15(2,3)4/h5-10H,16H2,1-4H3

InChI Key

GATBGTUXYHUJOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N

Origin of Product

United States

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